N-ethyl-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
N-ETHYL-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a morpholine moiety, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The morpholine moiety is then introduced via a nucleophilic substitution reaction. Finally, the phenylacetamide group is attached through an amide coupling reaction, often using reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as automated systems for the subsequent substitution and coupling reactions. The choice of solvents, catalysts, and purification methods would also be critical to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where triazole-containing compounds have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-ETHYL-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to the target, while the morpholine and phenylacetamide groups could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog that lacks the triazole and morpholine moieties.
N-ethylacetamide: Another analog that lacks the phenyl and triazole groups.
4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazole: A compound that contains the triazole and morpholine moieties but lacks the phenylacetamide group.
Uniqueness
N-ETHYL-2-{[4-METHYL-5-(4-MORPHOLINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is unique due to its combination of structural features, which may confer specific properties such as enhanced binding affinity or improved stability. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C18H25N5O2S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-ethyl-2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H25N5O2S/c1-3-23(15-7-5-4-6-8-15)17(24)14-26-18-20-19-16(21(18)2)13-22-9-11-25-12-10-22/h4-8H,3,9-14H2,1-2H3 |
InChI Key |
KUXOSXPFSKCCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C)CN3CCOCC3 |
Origin of Product |
United States |
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